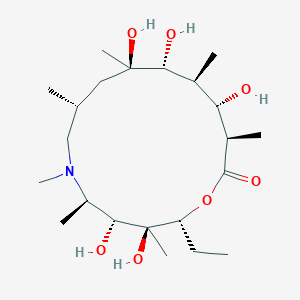
Azithromycin aglycone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azithromycin aglycone is a derivative of azithromycin, a well-known macrolide antibiotic. Azithromycin is part of the azalide subclass of macrolides, characterized by a 15-membered ring structure. The aglycone form refers to the molecule without its sugar moiety, which can significantly alter its chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: Azithromycin aglycone can be synthesized from erythromycin A through a series of chemical reactions. One common method involves treating erythromycin A with hydroxylamine hydrochloride and a base in methanol at reflux temperature for 10 hours to form an oxime . This is followed by further chemical modifications to obtain the aglycone form.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process may include steps like solvent evaporation and crystallization to purify the final product .
化学反応の分析
Types of Reactions: Azithromycin aglycone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aglycone structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Common in the synthesis of derivatives, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized this compound molecules .
科学的研究の応用
Azithromycin aglycone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of new macrolide derivatives with potential therapeutic applications.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Investigated for its antibacterial properties and potential use in treating infections resistant to other antibiotics.
Industry: Utilized in the development of novel drug delivery systems to enhance the bioavailability and efficacy of azithromycin
作用機序
Azithromycin aglycone exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively stopping bacterial growth. The aglycone form may have different binding affinities and specificities compared to the parent compound, azithromycin .
類似化合物との比較
Erythromycin: A 14-membered macrolide antibiotic from which azithromycin is derived.
Clarithromycin: Another macrolide with a similar structure but different pharmacokinetic properties.
Telithromycin: A ketolide antibiotic with a modified macrolide structure for improved activity against resistant strains.
Uniqueness: Azithromycin aglycone is unique due to its 15-membered ring structure and the absence of sugar moieties, which can influence its solubility, stability, and biological activity. Compared to erythromycin and clarithromycin, azithromycin and its aglycone form have improved acid stability and a broader spectrum of activity .
特性
CAS番号 |
117693-42-2 |
|---|---|
分子式 |
C22H43NO7 |
分子量 |
433.6 g/mol |
IUPAC名 |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10,11,13-pentahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C22H43NO7/c1-9-16-22(7,29)19(26)15(5)23(8)11-12(2)10-21(6,28)18(25)13(3)17(24)14(4)20(27)30-16/h12-19,24-26,28-29H,9-11H2,1-8H3/t12-,13+,14-,15-,16-,17+,18-,19-,21-,22-/m1/s1 |
InChIキー |
DZMMYAUQTDKEJG-DFKIMAAQSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


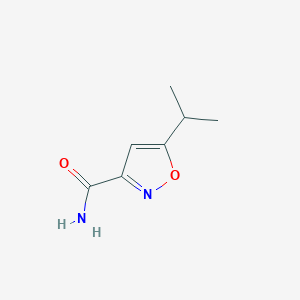
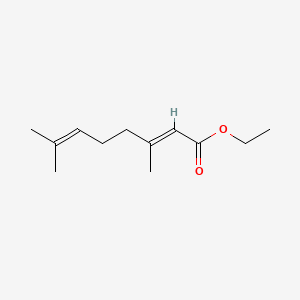

![Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-](/img/structure/B12339268.png)
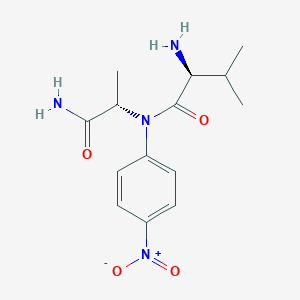
amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)
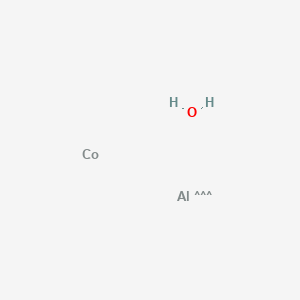

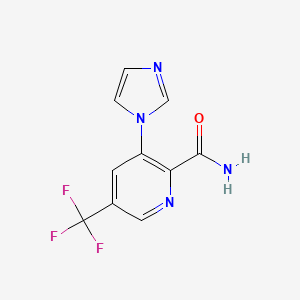
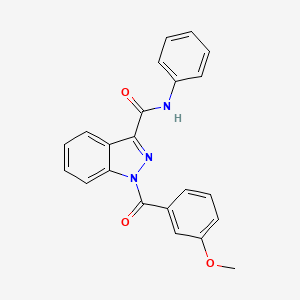
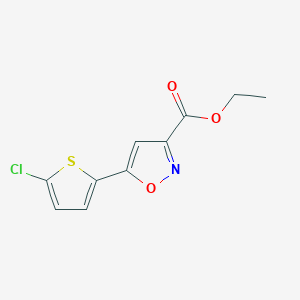
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
